molecular formula C9H8ClF3 B1390634 1-Chloro-3-(3,3,3-trifluoropropyl)benzene CAS No. 1099597-34-8

1-Chloro-3-(3,3,3-trifluoropropyl)benzene

Cat. No. B1390634
M. Wt: 208.61 g/mol
InChI Key: AFGFEFLFOJZWJE-UHFFFAOYSA-N
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Description

1-Chloro-3-(3,3,3-trifluoropropyl)benzene , also known as 1-Chloro-3,3,3-trifluoropropene (HFO-1233zd) , is an unsaturated chlorofluorocarbon with the chemical formula HClC=C(H)CF₃ . This colorless gas exists in two isomeric forms: E- (cis-) and Z- (trans-) . Notably, the trans-isomer has gained attention as a more environmentally friendly refrigerant due to its lower global warming potential (GWP) . It is used in air conditioners as a replacement for traditional refrigerants .


Synthesis Analysis

1-Chloro-3-(3,3,3-trifluoropropyl)benzene is synthesized through fluorination and dehydrohalogenation reactions, starting from 1,1,1,3,3-pentachloropropane . The process involves replacing chlorine atoms with fluorine atoms to create the desired compound.


Molecular Structure Analysis

!Molecular Structure

Scientific Research Applications

  • Catalysis and Chemical Reactions :

    • Rhenium-Catalyzed Trifluoromethylation: Methyltrioxorhenium is used as a catalyst for electrophilic trifluoromethylation of aromatic compounds, using hypervalent iodine reagents. This process shows potential in the synthesis of various aromatic and heteroaromatic compounds (Mejía & Togni, 2012).
    • Copper-Catalyzed Thiolation Cyclization: A method for synthesizing CF3-containing 1H-Isothiochromenes via copper-catalyzed cyclization has been developed. This reaction showcases the utility in constructing complex molecules (Shi et al., 2012).
  • Molecular Dynamics and Structure :

    • Investigation of Phenylene Rotors: Studies on 1,4-bis(3,3,3-triphenylpropynyl)benzene reveal insights into the dynamics of molecular rotors and phenylene groups in crystals. This research provides a foundation for designing materials with correlated molecular motions (Domínguez et al., 2002).
  • Supramolecular Chemistry :

    • Benzene-1,3,5-triyl Triformate in Carbonylation Reactions: This compound, a CO source, is used in carbonylation reactions, highlighting its role in facilitating complex organic transformations (Jiang et al., 2016).
    • Synthesis of Dimethoxybis(3,3,3-trifluoropropen-1-yl)benzenes: These compounds, prepared through palladium-catalyzed reactions, exhibit violet fluorescence in solid state, indicating potential applications in material sciences (Shimizu et al., 2011).
  • Polymer and Material Science :

    • Synthesis of Silphenylene-Siloxane Polymers: Research on polymers containing 3,3,3-trifluoropropyl groups has contributed to the development of materials with unique thermal and mechanical properties (Dvornic & Lenz, 1994).

Future Directions

: Cheryl Hogue (2011). “Replacing the Replacements.” Chemical & Engineering News, 89(49), 31–32. : Tung, Hseuh Sung; Ulrich, Kevin D.; Merkel, Daniel C. “Low-temperature catalytic fluorination process for the manufacture of 1-chloro-3,3,3-trifluoropropene from 1,1,1,3,3-pentachloropropane and hydrogen fluoride.” U.S. Patent US6844475B2 (2005). : Chemical structure image source: NIST Chemistry WebBook

properties

IUPAC Name

1-chloro-3-(3,3,3-trifluoropropyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF3/c10-8-3-1-2-7(6-8)4-5-9(11,12)13/h1-3,6H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFGFEFLFOJZWJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301269052
Record name 1-Chloro-3-(3,3,3-trifluoropropyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301269052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-3-(3,3,3-trifluoropropyl)benzene

CAS RN

1099597-34-8
Record name 1-Chloro-3-(3,3,3-trifluoropropyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1099597-34-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-3-(3,3,3-trifluoropropyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301269052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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